,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (TPP) is a valuable precursor molecule in porphyrin chemistry due to its unique reactivity. The presence of four electron-withdrawing pentafluorophenyl groups makes the para-positions of the phenyl rings susceptible to nucleophilic aromatic substitution. This characteristic allows researchers to easily attach various functional groups to the porphyrin ring, creating new porphyrin derivatives with specific properties. These functional groups can influence the molecule's solubility, redox potential, light absorption properties, and ability to bind to other molecules. TPP serves as a platform for the design and synthesis of diverse porphyrin-based materials for applications in catalysis, sensing, and photochemistry.
TPP can form stable complexes with various metal ions. These metalloporphyrins have been explored as catalysts for a range of organic transformations. For instance, iron(III) and ruthenium(II) complexes of TPP have shown promise in olefin epoxidation reactions, where they convert unsaturated carbon-carbon bonds into epoxides (cyclic ethers). The electron-deficient nature of TPP can influence the catalytic activity of the metalloporphyrin by affecting the binding and activation of substrates.
The unique electronic properties of TPP and its derivatives make them suitable for developing chemical sensors. By incorporating specific functional groups onto the porphyrin ring, researchers can design sensors that selectively interact with target molecules and generate a measurable response. For example, TPP-based sensors have been developed for the detection of metal ions, anions, and biomolecules. The interaction of the target molecule with the sensor can alter the fluorescence or absorption properties of the porphyrin, allowing for detection.
TPP and its metallocomplexes can absorb light efficiently due to their extended π-electron system. This property makes them attractive materials for applications in light harvesting and energy transfer. Researchers are exploring the use of TPP-based materials in dye-sensitized solar cells and photodynamic therapy. In these applications, the ability of TPP to capture light energy and transfer it to other molecules is crucial.
Overall, 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is a versatile molecule with numerous applications in scientific research. Its unique reactivity and ability to form functional derivatives make it a valuable platform for designing novel materials with tailored properties for catalysis, sensing, and energy applications.
[^2]: Sheldon, R. A. (2012). Metalloporphyrins in catalytic oxidations. Chemical Society Reviews, 41(8), 3Sheldon RA (2012) Metalloporphyrins in catalytic oxidations. Chem Soc Rev 41: 3272–3305.
[^3]: GÇÿmez-de-Castro, A., & Aliaga-Moreno, D. (2013). Porphyrin-based chemosensors for metal ions. Sensors, 13(2), 1785-1802.
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is a highly fluorinated porphyrin compound characterized by the presence of four pentafluorophenyl groups attached to its meso positions. This compound exhibits unique electronic properties due to the electron-withdrawing effects of the fluorine atoms, which enhance its stability and reactivity in various chemical environments. The structure of this porphyrin allows for significant versatility in its applications, particularly in catalysis and biochemistry.
The biological activity of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin is primarily linked to its role in photodynamic therapy and as a fluorescent marker. The compound has shown potential in inducing apoptosis in tumor cells when activated by light, making it a candidate for cancer treatment strategies . Additionally, its ability to penetrate biological membranes enhances its utility in drug delivery systems.
Several synthesis methods have been developed for 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin:
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin finds applications in various fields:
Studies on the interactions of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin with biological molecules reveal that it can form stable complexes with proteins and nucleic acids. This property is exploited for drug delivery systems where the porphyrin acts as a carrier molecule. Additionally, its interaction with thiol-containing peptides facilitates the development of novel peptide architectures with enhanced stability and functionality .
Several compounds share structural similarities with 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin. Here are some notable examples:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
5,10,15,20-Tetrakis(phenyl)porphyrin | Four phenyl groups | Less electron-withdrawing; lower stability |
5,10,15,20-Tetrakis(trifluoromethyl)porphyrin | Four trifluoromethyl groups | Intermediate electron-withdrawing effects |
5-(4-Pyridyl)-10,15,20-tris(phenyl)porphyrin | One pyridyl group and three phenyl groups | Enhanced coordination chemistry |
Manganese(III) Tetra(pentafluorophenyl)porphyrin | Metal complex of tetrakis(pentafluorophenyl)porphyrin | Catalytic properties due to manganese ion |
The uniqueness of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin lies in its high degree of fluorination which imparts distinctive electronic properties that enhance its reactivity and stability compared to similar compounds. Its ability to act as a versatile scaffold for
TPPF20’s electron-deficient pentafluorophenyl groups enable nucleophilic aromatic substitution (SNAr) at the para-fluorine positions. This reactivity forms the basis for diverse functionalization strategies:
Key advances include microwave-assisted SNAr for rapid amine substitutions (70–95% yields) and high-pressure methods for bulky amines like dibutylamine .
Metallation of TPPF20’s macrocycle enhances its coordination chemistry and catalytic activity. Common metal centers include:
ZnTPPF20, for instance, exhibits strong Soret bands (419 nm) and retains photodynamic properties in polymeric matrices .
TPPF20’s SNAr reactivity enables polymerization with multifunctional amines or catechols:
Polymerization preserves porphyrin’s electronic properties, with Soret bands red-shifted to 423–433 nm in polymeric matrices .
Computational modeling through density functional theory has emerged as a fundamental approach for understanding the electronic structure and predicting the reactivity patterns of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin. These theoretical investigations provide critical insights into the electronic properties that govern the chemical behavior and catalytic activity of this fluorinated macrocyclic compound [1] [2].
The electronic structure analysis of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin has been extensively studied using multiple density functional theory approaches. The most comprehensive investigations have employed the B3LYP and B97D functionals, with the latter incorporating dispersion corrections to account for van der Waals interactions [1]. The computational framework utilizes the cc-pVTZ basis set for carbon, nitrogen, hydrogen, and fluorine atoms, while platinum complexes require specialized treatment through the ECP60MDF/aug-cc-pVTZ-PP basis set to incorporate relativistic effects [1].
Natural bond orbital analysis has been systematically applied to quantify electron density transfer and charge distribution within the porphyrin framework [1]. This method reveals the fundamental electronic interactions that determine the reactivity characteristics of the pentafluorophenyl substituents. Complementary quantum theory of atoms in molecules analysis provides topological characterization of the electron density distribution, offering detailed insights into bonding patterns and intermolecular interactions [1].
The electronic structure calculations demonstrate significant electron density redistribution upon fluorination of the phenyl rings. Natural bond orbital analysis reveals that the platinum center in 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin complexes carries a remarkably low positive charge of +0.531, compared to +0.515 in the non-fluorinated tetraphenylporphyrin analog [1]. This reduced positive charge results from substantial electron density transfer from the porphyrin backbone to the metal center, with the nitrogen atoms exhibiting charges of approximately -0.420 [1].
The frontier molecular orbital analysis provides crucial information for predicting reactivity patterns. The highest occupied molecular orbital energy decreases from -5.1 eV in tetraphenylporphyrin to -5.6 eV in the pentafluorophenyl derivative, indicating the electron-withdrawing effect of the fluorinated substituents [1]. Conversely, the lowest unoccupied molecular orbital energy decreases more dramatically from -2.8 eV to -3.5 eV, suggesting enhanced electron-accepting capabilities [1]. This electronic modification results in a slightly reduced band gap of 2.2 eV compared to 2.3 eV in the non-fluorinated system [1].
Quantum theory of atoms in molecules analysis reveals the predominantly ionic nature of the metal-nitrogen bonds, as indicated by positive Laplacian values of the electron density at bond critical points [1]. The electron density at these critical points measures 0.798 for the pentafluorophenyl derivative, slightly higher than the 0.780 value observed in tetraphenylporphyrin [1]. The delocalization index of 0.85 indicates substantial covalent character in the metal-nitrogen bonding [1].
The electronic structure modifications induced by pentafluorophenyl substitution significantly enhance the catalytic activity of the resulting complexes. The low effective positive charge on the metal center, combined with the electron-withdrawing nature of the fluorinated substituents, creates an optimal electronic environment for catalytic processes [1]. This electronic configuration facilitates substrate coordination and activation while maintaining stability of the catalytic intermediate states.
Time-dependent density functional theory calculations using the B3LYP/6-311G basis set have been employed to investigate electronic transitions and optical properties [3] [4]. These studies demonstrate that conformational distortions have negligible impact on the electronic spectra, with the bulk of spectroscopic changes arising from substituent effects rather than geometric deformations [4]. This finding has important implications for understanding the relationship between molecular structure and photophysical properties in practical applications.
The electronic structure of metal-free 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin has been investigated through combined photoelectron spectroscopy and density functional calculations [5] [6]. Non-relativistic calculations adequately describe the valence states, while relativistic approaches using the zeroth-order regular approximation are required for accurate core level predictions [5]. These studies reveal the intrinsic electronic effects of pentafluorophenyl substitution on the porphyrin π-system, providing fundamental insights into the electron-withdrawing character of these substituents.
The calculated electronic properties indicate that pentafluorophenyl substitution creates an electron-deficient porphyrin system with enhanced oxidizing capabilities. This electronic modification makes the compound particularly suitable for applications requiring strong electron-accepting properties, such as photodynamic therapy and organic photovoltaics [7]. The predicted reactivity patterns align with experimental observations of enhanced nucleophilic aromatic substitution reactions at the para-fluorine positions [8] [9].
The conformational behavior and solvent-dependent properties of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin represent critical aspects that significantly influence its chemical reactivity and photophysical characteristics. Computational investigations have revealed complex interactions between molecular conformation, solvent environment, and electronic structure that govern the practical applications of this fluorinated macrocycle [1] [10].
Density functional theory calculations using both B3LYP and B97D functionals have identified multiple stable conformations of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, each characterized by distinct orientations of the pentafluorophenyl substituents relative to the porphyrin macrocycle [1]. The conformational landscape includes planar D₄ₕ, saddle-shaped D₂ᵈ, wave-like C₂ₕ, and ruffled D₄ geometries, with relative energies spanning a narrow range of 0.0 to 6.4 kilojoules per mole [1].
The global energy minimum corresponds to the D₂ᵈ saddle conformation, where the pentafluorophenyl rings adopt torsion angles of 65.3 to 74.2 degrees relative to the macrocycle plane [1]. This preferred geometry results from an optimal balance between orbital conjugation and steric repulsion between the bulky pentafluorophenyl groups and the pyrrole rings [1]. The wave-like C₂ₗ and ruffled D₄ conformations represent local minima with energies of 0.3 and 0.2 kilojoules per mole above the global minimum, respectively [1].
The planar D₄ₕ conformation serves as a transition state with a relative energy of 1.9 kilojoules per mole [1]. The low barrier heights between conformations indicate rapid interconversion at room temperature, leading to conformational averaging in solution studies. This dynamic behavior has been confirmed through nuclear magnetic resonance spectroscopy, which reveals temperature-dependent line broadening consistent with conformational exchange processes [11].
The electronic properties of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin exhibit significant solvent dependence, reflecting the influence of solvation on charge distribution and electronic transitions [13] [10]. Spectroscopic studies in dichloromethane, tetrahydrofuran, and toluene reveal systematic variations in absorption and emission wavelengths that correlate with solvent polarity and hydrogen-bonding capability [10].
In dichloromethane solution, the compound exhibits absorption maxima at 416 and 507 nanometers, with fluorescence emission occurring at 650 and 715 nanometers [10]. The quantum yield of 0.11 in this solvent represents an optimal balance between radiative and non-radiative decay processes [10]. Tetrahydrofuran solution produces slightly red-shifted absorption (418, 509 nanometers) and emission (652, 718 nanometers) wavelengths, with a reduced quantum yield of 0.09 attributed to enhanced intersystem crossing efficiency [10].
The triplet state lifetime varies significantly across different solvents, ranging from 42 microseconds in tetrahydrofuran to 67 microseconds in toluene [10]. These variations reflect solvent-dependent quenching mechanisms and conformational dynamics that influence the accessibility of triplet state deactivation pathways. The singlet oxygen generation efficiency decreases from 0.8 in dichloromethane to 0.6 in toluene, indicating solvent-specific effects on energy transfer processes [10].
The tendency toward aggregation in different solvent environments represents a critical factor influencing the practical applications of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin [14]. Computational studies combined with experimental observations reveal that aggregation propensity follows the order: toluene > tetrahydrofuran > dichloromethane [14]. This trend correlates with the relative solvation energies, which range from -12.5 kilojoules per mole in dichloromethane to -6.1 kilojoules per mole in toluene.
The formation of molecular aggregates occurs through both edge-to-edge J-type and face-to-face H-type interactions [14]. Spectroscopic analysis reveals characteristic blue-shifted shoulders in the absorption spectra indicative of H-type aggregation, while red-shifted features suggest J-type aggregate formation [14]. The pentafluorophenyl substituents contribute to aggregate stability through weak fluorine-fluorine contacts and π-π stacking interactions between the aromatic rings.
Quantum mechanical calculations using density functional theory with Grimme dispersion corrections (DFT-D3) have quantified the energetics of intermolecular interactions in crystalline phases [1]. These studies demonstrate that fluorine-fluorine contacts contribute significantly to the supramolecular architecture, with interaction energies comparable to conventional hydrogen bonding [1]. The quantum theory of atoms in molecules analysis identifies bond critical points between fluorine atoms, confirming the attractive nature of these interactions despite the formal electronic repulsion [1].
The conformational mobility of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin varies substantially across different environments, with implications for its function in practical applications [10] [12]. Solution-phase studies indicate high conformational mobility in polar solvents such as dichloromethane and tetrahydrofuran, where rapid interconversion between conformations occurs on timescales faster than nuclear magnetic resonance detection [10].
Surface adsorption studies using scanning tunneling microscopy and density functional theory calculations reveal environment-specific conformational preferences [12]. On gold surfaces, the molecule adopts either dome or saddle conformations, while platinum surfaces stabilize exclusively the saddle conformation [12]. These observations highlight the importance of molecule-substrate interactions in determining the accessible conformational space and suggest strategies for controlling molecular geometry through appropriate choice of supporting materials.
Temperature-dependent studies reveal activation barriers for conformational interconversion that are accessible at ambient conditions [1]. The calculated barrier heights of 1.9 to 6.4 kilojoules per mole correspond to rapid exchange processes that average conformational effects in most experimental measurements [1]. This dynamic behavior contributes to the observed spectroscopic and reactivity properties, which represent weighted averages over the accessible conformational ensemble.
Irritant